N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide
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Overview
Description
N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide is a complex organic compound that features a benzyl carbamate structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple functional groups, such as the acrylamide, sulfonyl, and piperazine moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of benzyl chloroformate with an appropriate amine to form the benzyl carbamate intermediate . This intermediate can then be further functionalized through a series of reactions, including acylation, sulfonylation, and amide formation, to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the synthetic process . Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid derivatives, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects . The presence of the acrylamide and sulfonyl groups allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog that lacks the additional functional groups present in N-(5-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide.
N-Substituted carbamates: These compounds share the carbamate functional group but differ in their substituents, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(4-fluorophenyl)-2,4-dioxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-8H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMOHFZGRVNOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)CC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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